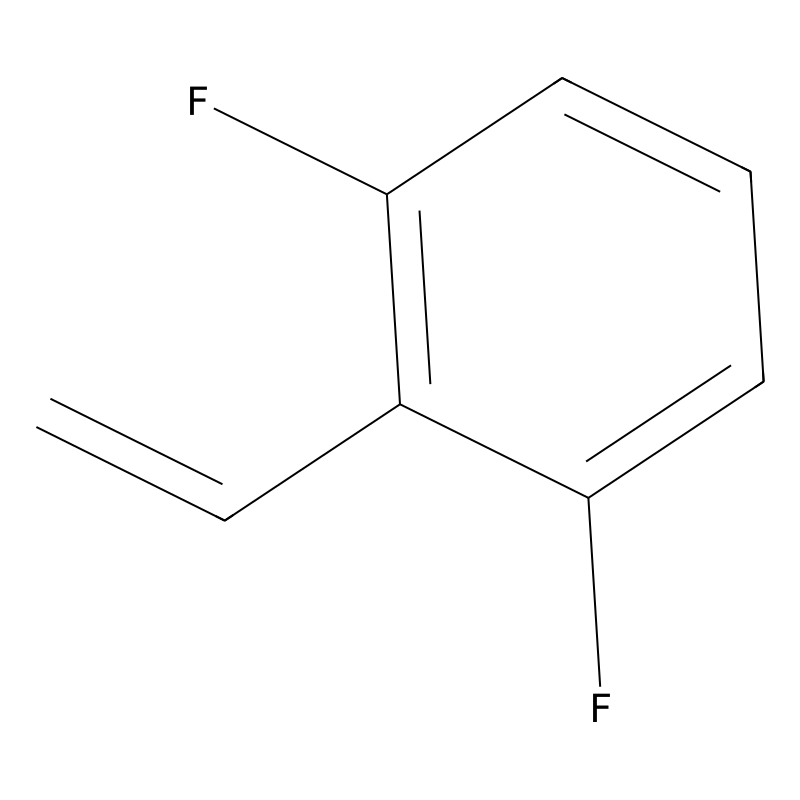

2,6-Difluorostyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Polymer Synthesis

One of the most prominent research areas involving 2,6-difluorostyrene is its role in polymer synthesis. This compound readily undergoes copolymerization with various comonomers, including acrylates, styrene, and alkyl methacrylates, to form copolymers with diverse and valuable properties.

These copolymers exhibit enhanced characteristics compared to their homopolymer counterparts, including:

- Improved thermal stability: The presence of fluorine atoms in 2,6-difluorostyrene introduces strong C-F bonds, which contribute to the copolymer's resistance to high temperatures [].

- Enhanced chemical resistance: The fluorinated groups also offer improved resistance to various chemicals, making the copolymers suitable for demanding environments [].

- Tailored optical properties: The incorporation of 2,6-difluorostyrene units allows researchers to fine-tune the refractive index and other optical properties of the resulting copolymers, making them valuable for applications in photonics and optoelectronics [].

Pharmaceutical Research

,6-Difluorostyrene is also being explored in pharmaceutical research due to its potential bioactivity. Studies have shown that the compound exhibits various biological properties, including:

- Antimicrobial activity: Research suggests that 2,6-difluorostyrene derivatives possess antibacterial and antifungal properties, making them potential candidates for the development of novel antibiotics and antifungals [].

- Anticancer activity: Initial studies indicate the potential of 2,6-difluorostyrene derivatives to inhibit the growth of cancer cells, warranting further investigation in this area [].

Materials Science

Beyond polymers and pharmaceuticals, 2,6-difluorostyrene is also being investigated for its potential applications in materials science. The unique properties of this compound, such as its high reactivity and ability to form various functional groups, make it a promising candidate for the development of:

- Advanced electronic materials: The controlled incorporation of 2,6-difluorostyrene units into polymers can lead to materials with tailored electrical properties, potentially useful in organic electronics and other applications [].

- Functionalized surfaces: The compound can be used to create surfaces with specific functionalities, such as improved adhesion, water repellency, or electrical conductivity, for various applications in diverse fields.

2,6-Difluorostyrene is an organic compound with the molecular formula and a molecular weight of 140.13 g/mol. It features a styrene backbone substituted with two fluorine atoms at the 2 and 6 positions of the aromatic ring. This compound is known for its unique properties, including its flammability and potential as a building block in various chemical syntheses. Its structure can be represented as:

textF \ C \ C=C / \ C C / \ F C \ C

2,6-Difluorostyrene is classified as a flammable liquid and poses moderate fire hazards when exposed to heat or flame .

There is currently no scientific research available on the specific mechanism of action of 2,6-difluorostyrene in biological systems or its interaction with other compounds.

- Toxicity: Fluorine atoms can alter the reactivity and potential toxicity of the molecule.

- Flammability: Organic compounds like styrenes are generally flammable.

- Reactivity: Fluorinated aromatics can be reactive with strong acids or bases.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, directing electrophiles to the ortho and para positions.

- Polymerization: It can polymerize under appropriate conditions to form polydifluorostyrene, which has applications in materials science.

- Homocoupling Reactions: This compound can participate in homocoupling reactions mediated by silver fluoride, producing dimers or oligomers .

Several methods exist for synthesizing 2,6-difluorostyrene:

- Condensation Reaction: A common synthesis route involves the condensation of difluorobenzene with acrylic acid or acrylate derivatives .

- Fluorination Reactions: Fluorination of styrene derivatives using fluorinating agents can also yield 2,6-difluorostyrene.

These methods allow for varying degrees of control over product purity and yield.

Several compounds share structural similarities with 2,6-difluorostyrene:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Styrene | No fluorine substituents; more reactive. | |

| 3,4-Difluorostyrene | Fluorine at different positions; altered reactivity. | |

| 4-Fluorostyrene | Single fluorine substituent; less steric hindrance. | |

| α,β-Difluorostyrene | Differently positioned fluorines; potential for different polymerization behavior. |

The uniqueness of 2,6-difluorostyrene lies in its specific substitution pattern which affects its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable